

Validating the Molecular Structure of 5-Nitrovanillin: A Comparative Guide to Analytical Methods

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Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

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For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of intermediate compounds is paramount. **5-Nitrovanillin** (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), a key precursor in the synthesis of pharmaceuticals like catechol-O-methyltransferase (COMT) inhibitors, requires precise characterization to ensure the purity and identity of the final active pharmaceutical ingredients.[1][2] This guide provides a comparative overview of the essential analytical methods employed for the structural validation of **5-Nitrovanillin**, complete with experimental data and detailed protocols.

The primary techniques for elucidating and confirming the structure of **5-Nitrovanillin** include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method provides unique and complementary information, and when used in concert, they offer unambiguous confirmation of the compound's molecular architecture.

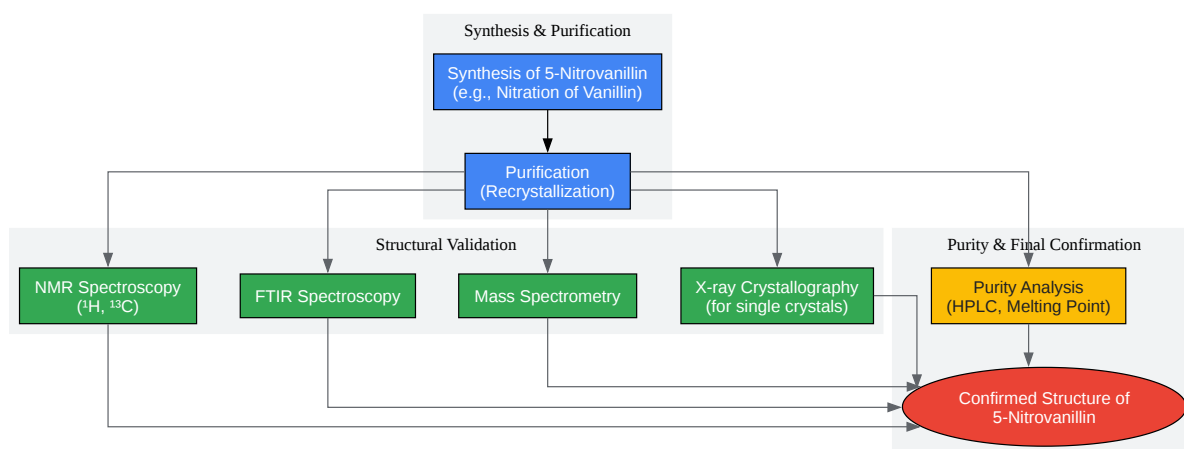
Data Presentation: A Comparative Summary of Analytical Techniques

The following table summarizes the expected quantitative results from various analytical methods used to validate the structure of **5-Nitrovanillin**.

Analytical Method	Parameter	Expected Value/Observation	Reference
¹ H NMR	Chemical Shift (δ) in DMSO-d ₆	Aromatic Protons: 7.8–8.2 ppm; Aldehyde Proton: ~9.8 ppm	[2]
¹³ C NMR	-	Spectrum should be consistent with the proposed structure	[3][4]
FTIR	Wavenumber (cm ⁻¹)	NO ₂ stretches: ~1520 & ~1350; CHO stretches: 2850–2720	[2]
Mass Spectrometry	Molecular Ion Peak (m/z)	197.14 (for C ₈ H ₇ NO ₅)	[2][5][6]
UV-Vis Spectroscopy	Maximum Absorbance (λ _{max})	~320 nm (in acetonitrile/water)	[2]
Melting Point	Temperature Range (°C)	172–178 °C	[2][7]
X-ray Crystallography	Crystal System Data	Space Group: P 1 21/c 1; a=6.8249 Å, b=14.3395 Å, c=8.9089 Å, β=106.678°	[5]

Experimental Workflow and Methodologies

The comprehensive validation of **5-Nitrovanillin**'s structure follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic and analytical techniques to confirm its identity and purity.



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Caption: Workflow for the synthesis and structural validation of **5-Nitrovanillin**.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the synthesis and structural validation of **5-Nitrovanillin**.

Synthesis of 5-Nitrovanillin (Low-Temperature Nitration)

This method focuses on the nitration of vanillin at a controlled low temperature to minimize side reactions.^[6]

- Materials: Vanillin, dichloromethane (DCM), concentrated nitric acid (HNO₃), ice, ethanol.

- Procedure:
 - Dissolve 75 mmol of vanillin in 55 mL of DCM in a flask placed in an ice bath to maintain a temperature between 0-5°C.[6]
 - Slowly add 12 mL of concentrated HNO₃ dropwise to the stirred solution.[6]
 - After the addition is complete, continue stirring at room temperature for 20 minutes.[6]
 - Quench the reaction by adding 25 mL of ice water and let the mixture stand for 2 hours to allow for precipitation.[6]
 - Collect the yellow solid precipitate by filtration.
 - Purify the crude product by recrystallizing from ethanol to obtain bright yellow crystals of **5-Nitrovanillin**. [6][8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to determine the purity of the synthesized **5-Nitrovanillin** and to detect any by-products, such as 3-nitrovanillin.[2]

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water.[2]
- Detection: UV detection at a wavelength of 320 nm.[2]
- Sample Preparation: Prepare a sample solution by dissolving the synthesized **5-Nitrovanillin** in an acetonitrile/water mixture.
- Procedure: Inject the sample solution into the HPLC system. The purity is determined by comparing the peak area of **5-Nitrovanillin** to the total area of all observed peaks.

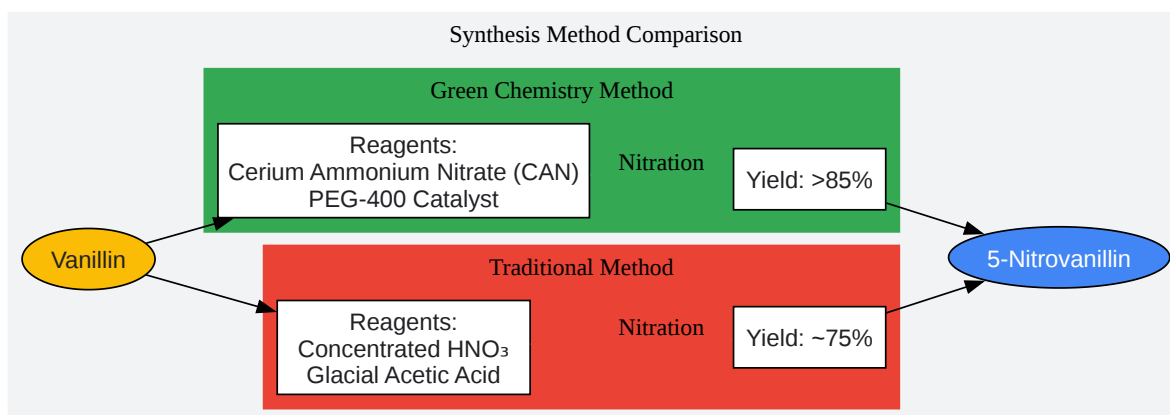
Spectroscopic Analysis Protocols

These methods provide the core data for structural elucidation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the purified **5-Nitrovanillin** sample in a suitable deuterated solvent, such as DMSO-d₆.[\[2\]](#)
 - Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
 - Analyze the chemical shifts, integration, and coupling patterns to confirm the positions of protons and carbons, which should align with the expected structure containing an aldehyde, hydroxyl, methoxy, and a nitro group on the aromatic ring.[\[2\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Prepare a sample by mixing a small amount of the **5-Nitrovanillin** with potassium bromide (KBr) and pressing it into a thin pellet.[\[5\]](#)[\[9\]](#)
 - Obtain the IR spectrum using an FTIR spectrometer.
 - Identify the characteristic absorption bands for the key functional groups: the strong asymmetric and symmetric stretches of the nitro (NO₂) group around 1520 cm⁻¹ and 1350 cm⁻¹, and the aldehyde (CHO) C-H stretches between 2850-2720 cm⁻¹.[\[2\]](#)
- Mass Spectrometry (MS):
 - Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, often using an electrospray ionization (ESI) source.[\[2\]](#)
 - Acquire the mass spectrum.
 - Confirm the presence of the molecular ion peak at an m/z value corresponding to the molecular weight of **5-Nitrovanillin** (197.14 g/mol).[\[2\]](#)[\[6\]](#) Further fragmentation analysis can provide additional structural confirmation.

Comparison of Alternative Synthesis Methods

While the low-temperature nitration described is common, greener alternatives have been developed to reduce the use of harsh acids and improve yields.



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Caption: Comparison of traditional vs. green synthesis routes for **5-Nitrovanillin**.

The choice of synthesis method can impact the impurity profile of the final product, reinforcing the need for the robust analytical validation techniques outlined in this guide. For instance, a "green" synthesis using cerium ammonium nitrate (CAN) as the nitrating agent is reported to be simpler, faster, and higher-yielding than traditional methods involving nitric acid.[8] Regardless of the synthetic route, the analytical methods described herein provide a reliable framework for the unequivocal structural validation of **5-Nitrovanillin**.

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